molecular formula C13H10FNO4S B2990658 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid CAS No. 847929-55-9

3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2990658
CAS No.: 847929-55-9
M. Wt: 295.28
InChI Key: DQRNDEPUAOBYQO-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (molecular formula: C₁₃H₁₀FNO₄S; molecular weight: 295.29 g/mol) is a sulfonamide derivative featuring a benzoic acid backbone substituted at the 3-position with a 4-fluorophenylsulfonylamino group . This compound is cataloged under MDL number MFCD07324173 and is typically available at ≥95% purity for research applications . Sulfonamide derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRNDEPUAOBYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution of the fluorine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid

Molecular Formula: C₁₃H₁₀FNO₄S Molecular Weight: 295.29 g/mol Key Differences:

  • The sulfonamide group is attached at the 2-position of the benzoic acid ring instead of the 3-position .
  • Implications: Altered spatial arrangement may reduce hydrogen-bonding efficiency with target enzymes compared to the 3-isomer. Solubility differences due to variations in crystal packing, as observed in related compounds (e.g., 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid forms dimers via O–H···O interactions) .

Substituent Variants

3-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid

Molecular Formula: C₁₄H₁₃NO₄S (inferred) Molecular Weight: ~291.32 g/mol (similar to 4-{[(4-methylphenyl)amino]sulfonyl}benzoic acid) . Key Differences:

  • Replacement of the 4-fluorophenyl group with a 4-methylphenyl group.
  • Reduced acidity compared to the fluorine-substituted analog, as methyl is electron-donating .
3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid

Molecular Formula: C₁₃H₁₀ClNO₄S Molecular Weight: 329.73 g/mol . Key Differences:

  • Chlorine replaces fluorine at the para position.
  • Implications :
    • Higher molecular weight and lipophilicity, which may improve bioavailability but reduce aqueous solubility.
    • Enhanced steric effects could influence binding affinity to enzymes like kynurenine formamidase (KFase), as seen in virtual screening studies of sulfonamide inhibitors .

Complex Derivatives

2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid (Sulpiride Impurity 21)

Molecular Formula: C₁₃H₉ClFNO₄S Molecular Weight: 329.73 g/mol . Key Differences:

  • Additional chlorine substituent at the 2-position of the benzoic acid ring.
  • Implications: Increased steric hindrance may reduce interaction with flat binding pockets (e.g., enzyme active sites).
PF-05105679 (Pharmaceutical Derivative)

Structure: Incorporates a 4-fluorophenyl group and benzoic acid moiety within a larger quinoline-based structure . Key Differences:

  • Extended molecular framework with additional pharmacophoric elements.
  • Implications: Demonstrates TRP channel antagonism, highlighting the utility of 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid as a building block in drug design .

Biological Activity

3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a sulfonamide group, characterized by the following molecular formula:

  • Molecular Formula : C13H12FNO4S
  • Molecular Weight : Approximately 297.30 g/mol

This structure allows it to interact with various biological targets, including enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the fluorophenyl group enhances binding affinity and specificity towards these targets .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity:

  • Antibacterial Activity : Studies have shown that similar sulfonamide compounds demonstrate significant antibacterial effects against various strains of bacteria. For instance, certain derivatives have been effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies revealed that it could inhibit fungal growth, particularly against Candida albicans, with some derivatives showing MIC values as low as 0.1 µg/mL .

Enzyme Inhibition Studies

The sulfonamide's mechanism as an enzyme inhibitor has been extensively studied. It has been shown to inhibit key enzymes involved in bacterial metabolism, such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for folate synthesis in bacteria .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • A comparative study assessed the antibacterial activity of various sulfonamide derivatives, including this compound. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .
  • Mechanistic Insights :
    • Research focused on the binding interactions between the compound and target enzymes revealed that the sulfonamide moiety plays a critical role in mimicking p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis pathways .
  • In Vivo Studies :
    • Animal models were used to evaluate the therapeutic potential of this compound against bacterial infections. Results showed significant reductions in bacterial load in treated groups compared to controls, indicating its potential as an effective antimicrobial agent .

Data Table: Biological Activity Summary

Biological ActivityTarget OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus0.5 - 32
AntibacterialEscherichia coli1 - 16
AntifungalCandida albicans0.1

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